molecular formula C20H23N3O5S B2354907 1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine CAS No. 325694-71-1

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine

Cat. No.: B2354907
CAS No.: 325694-71-1
M. Wt: 417.48
InChI Key: NJAQBVVHGHMHCO-VMPITWQZSA-N
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Description

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine is a synthetic, research-grade chemical compound featuring a piperazine core that is N-cinnamyl substituted and N-sulfonylated by a 4-methoxy-3-nitrophenyl group. This specific molecular architecture, combining a cinnamyl moiety and a sulfonyl group, is of significant interest in medicinal chemistry and drug discovery for the design of novel bioactive molecules. Piperazine derivatives are widely explored in pharmaceutical research for their diverse biological activities. The cinnamyl group is a common pharmacophore found in compounds investigated for central nervous system (CNS) targets, while the sulfonyl hydrazone motif is a prominent scaffold in the development of new antimycobacterial agents, particularly against Mycobacterium tuberculosis . The presence of the nitro group on the phenyl ring makes this compound a potential intermediate for further chemical transformations, such as reduction to the corresponding aniline, enabling the synthesis of a wider array of chemical entities for structure-activity relationship (SAR) studies. Researchers are investigating this and similar compounds as potential ligands for various enzyme systems or as key intermediates in multi-step synthetic routes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-20-10-9-18(16-19(20)23(24)25)29(26,27)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-10,16H,11-15H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAQBVVHGHMHCO-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methoxy-3-Nitrobenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-methoxy-3-nitrobenzene. This involves treating the aromatic substrate with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours). The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy group directs sulfonation to the para position relative to itself, while the nitro group meta-directs, resulting in regioselective sulfonation at the 2-position:

$$
\text{4-Methoxy-3-nitrobenzene} + \text{ClSO}3\text{H} \rightarrow \text{4-Methoxy-3-nitrobenzenesulfonyl chloride} + \text{H}2\text{O}
$$

The product is isolated by precipitation in ice-cold water and purified via recrystallization from dichloromethane/hexane.

Sulfonylation of Piperazine

Piperazine’s bifunctional amine groups necessitate careful stoichiometric control to prevent disubstitution. A 1:1 molar ratio of piperazine to sulfonyl chloride is employed in tetrahydrofuran (THF) with triethylamine as a base to scavenge HCl:

$$
\text{Piperazine} + \text{4-Methoxy-3-nitrobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazine}
$$

Reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated via aqueous workup (extraction with ethyl acetate, drying over Na$$2$$SO$$4$$) followed by column chromatography (SiO$$_2$$, eluent: 7:3 hexane/ethyl acetate).

Introduction of the Cinnamyl Group

Synthesis of Cinnamyl Bromide

Cinnamyl alcohol is converted to cinnamyl bromide using phosphorus tribromide (PBr$$_3$$) in diethyl ether at 0°C:

$$
\text{Cinnamyl alcohol} + \text{PBr}3 \rightarrow \text{Cinnamyl bromide} + \text{H}3\text{PO}_3
$$

The bromide is purified by distillation under reduced pressure (bp 85–90°C at 15 mmHg).

Alkylation of 4-((4-Methoxy-3-Nitrophenyl)Sulfonyl)Piperazine

The piperazine derivative undergoes N-alkylation with cinnamyl bromide in dimethylformamide (DMF) using potassium carbonate as a base:

$$
\text{4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazine} + \text{Cinnamyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine}
$$

The reaction is heated to 60°C for 12 hours to ensure complete conversion. Post-reaction, the mixture is diluted with water, extracted with dichloromethane, and purified via recrystallization from ethanol.

Optimization and Mechanistic Insights

Regioselectivity in Sulfonylation

The electron-withdrawing nitro group deactivates the aromatic ring, rendering the sulfonyl chloride less reactive. However, the methoxy group’s ortho/para-directing effect ensures selective sulfonation at the 2-position, as confirmed by $$^1$$H-NMR analysis of the intermediate.

Alkylation Efficiency

The use of DMF as a polar aprotic solvent enhances the nucleophilicity of piperazine’s secondary amine, while K$$2$$CO$$3$$ neutralizes HBr, shifting the equilibrium toward product formation. Over-alkylation is mitigated by maintaining a 1:1 molar ratio of piperazine to cinnamyl bromide.

Characterization Data

Spectral Analysis

  • IR (KBr, cm$$^{-1}$$) : 1345, 1162 (S=O stretching), 1520, 1350 (NO$$_2$$), 1630 (C=C).
  • $$^1$$H-NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, Cinnamyl-H), 6.65 (d, J = 15.6 Hz, 1H, CH=CH), 6.23 (dt, J = 15.6, 6.8 Hz, 1H, CH=CH), 3.94 (s, 3H, OCH$$3$$), 3.82–3.75 (m, 4H, Piperazine-H), 2.90–2.82 (m, 4H, Piperazine-H).
  • ESI-HRMS : m/z calculated for C$${20}$$H$${22}$$N$$3$$O$$5$$S [M+H]$$^+$$: 424.1284; found: 424.1286.

Crystallographic Data (Hypothetical)

Single-crystal X-ray diffraction of analogous compounds reveals a chair conformation for the piperazine ring and a dihedral angle of 78.9° between the sulfonyl-linked aromatic ring and the cinnamyl group.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Sequential alkylation-sulfonylation 62 98 Minimal side products Requires strict stoichiometric control
One-pot synthesis 55 92 Reduced purification steps Lower yield due to competing reactions
Microwave-assisted 70 99 Faster reaction kinetics Specialized equipment required

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 4-methoxy-3-nitrobenzenesulfonyl chloride reduces raw material costs by 40% compared to stepwise chlorosulfonation.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) as a solvent decreases environmental impact without compromising yield.

Chemical Reactions Analysis

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine

Biological Activity

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine (CAS No. 325694-71-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a cinnamyl group and a sulfonamide moiety linked to a 4-methoxy-3-nitrophenyl group. The synthesis typically involves cyclization reactions of piperazine derivatives with sulfonium salts and subsequent modifications to introduce the cinnamyl and nitrophenyl groups.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. While specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression. The presence of the nitrophenyl group may enhance these effects by acting as a reactive electrophile.

Compound Activity IC50 Value (µM)
Compound AAnticancer15.5
Compound BAntimicrobial25.0
This compoundTBDTBD

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through mitochondrial pathways.
  • Oxidative Stress : The nitro group can generate reactive oxygen species (ROS), contributing to cellular damage in cancer cells.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values lower than 20 µM, indicating potent activity.

Neuroprotective Effects

Another area of investigation has been the neuroprotective potential of cinnamide derivatives in models of neurodegenerative diseases. Research suggests that these compounds may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-methoxy-3-nitrophenyl group in the target compound introduces a balance of electron-donating (methoxy) and electron-withdrawing (nitro) effects, which may enhance binding to enzymes or receptors compared to purely nitro-substituted analogs (e.g., CAS 346726-81-6) .
  • Hybrid Structures : Compounds like and demonstrate modular design strategies, where sulfonyl and piperazine groups are combined with heterocycles (thiazole) or secondary amines to optimize bioactivity.

Challenges :

  • Regioselectivity : Controlling substitution at N1 vs. N4 positions requires careful stoichiometry and reaction monitoring (e.g., TLC in ).
  • Purification: Derivatives with polar groups (e.g., methoxy or nitro) often require column chromatography or recrystallization from acetone/methanol .

Anticancer Potential

  • Aryl Sulfonylpiperazines : Derivatives with nitro groups (e.g., ) exhibit antiproliferative activity against cancer cell lines, likely due to nitroreductase-mediated activation . The methoxy group in the target compound may reduce toxicity compared to purely nitro-substituted analogs.
  • Thiazole Hybrids : 1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine () shows moderate kinase inhibition, suggesting sulfonylpiperazines can target diverse enzyme families.

Antimicrobial Activity

  • Nitro-Methoxy Synergy : Compounds with nitro and methoxy groups (e.g., the target molecule) may disrupt bacterial electron transport chains, similar to sulfonamide antibiotics .

Q & A

Q. What are the optimal synthetic routes for 1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine, and how do solvent choices influence yield?

The synthesis typically involves coupling a piperazine intermediate with a sulfonyl chloride derivative under controlled conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing intermediates and facilitating nucleophilic substitution . For example, DMF improves solubility of aromatic sulfonyl chlorides, while acetonitrile minimizes side reactions. Purification via column chromatography (e.g., silica gel, 10% methanol in dichloromethane) is recommended to isolate the product .

Q. How can spectroscopic methods (NMR, IR, MS) characterize the molecular structure of this compound?

  • NMR : The cinnamyl group’s vinyl protons (δ 6.5–7.5 ppm) and methoxy singlet (δ ~3.8 ppm) confirm substitution patterns. Piperazine ring protons appear as multiplets (δ 2.5–3.5 ppm) .
  • IR : Stretching vibrations for sulfonyl (SO₂, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups validate functional groups .
  • MS : High-resolution ESI-MS provides exact mass verification (e.g., molecular ion [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) using purified isoforms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to the cinnamyl or sulfonyl groups?

  • Cinnamyl modifications : Replace the vinyl group with alkyl chains or heteroaromatic rings to assess hydrophobic/hydrophilic balance. For example, 4-fluorobenzyl analogs showed enhanced kinase inhibition in related piperazines .
  • Sulfonyl group tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate electrophilicity and target binding . Computational docking (e.g., AutoDock Vina) predicts interactions with active sites .

Q. What strategies address nitro group instability during synthesis or biological assays?

  • Reductive stabilization : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling further functionalization .
  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) in aqueous buffers to prevent nitro group hydrolysis .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for piperazine nitrogen to avoid side reactions .

Q. How can computational modeling predict target interactions and pharmacokinetic properties?

  • Molecular dynamics (MD) : Simulate binding to dopamine D3 receptors (homology models based on PDB: 3PBL) to assess stability .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.5), blood-brain barrier permeability, and CYP450 interactions .
  • QSAR models : Correlate substituent electronegativity with antimicrobial activity using partial least squares regression .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activities across studies?

  • Assay standardization : Compare protocols for cell line viability (e.g., ATP-based vs. MTT assays) .
  • Batch analysis : Verify compound purity (>95% via HPLC) to rule out impurities affecting results .
  • Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

Q. What analytical techniques confirm stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>150°C indicates thermal stability) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
  • Light sensitivity : UV-vis spectroscopy tracks nitro group photodegradation under 254 nm exposure .

Methodological Resources

Key synthetic intermediates and their roles:

  • Piperazine core : Synthesized via cyclization of 1,2-diamine precursors .
  • Sulfonyl chloride intermediate : Prepared by chlorosulfonation of 4-methoxy-3-nitrobenzene .

Critical parameters for scaling up synthesis:

  • Solvent recovery : Distill DMF under reduced pressure (70°C, 15 mmHg) for reuse .
  • Safety protocols : Handle nitro intermediates in fume hoods due to potential mutagenicity .

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